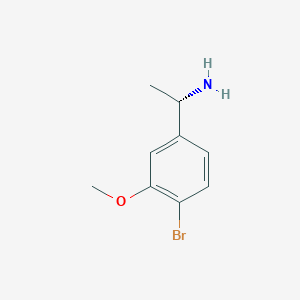

(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine

Description

(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with a bromine atom at the para position (C4) and a methoxy group at the meta position (C3). The (S)-configuration at the chiral center confers stereoselective properties, making it relevant in asymmetric catalysis and pharmaceutical synthesis.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S)-1-(4-bromo-3-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |

InChI Key |

TZPQBWQYEUMEGL-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Br)OC)N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine typically involves the following steps:

Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine introduction, often through a reductive amination process using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine may involve large-scale bromination and chiral amine introduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dehalogenated amines.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Halogen and Methoxy Positioning

- Target Compound : The 4-bromo-3-methoxy substitution pattern creates a unique electronic environment. Bromine (electron-withdrawing) and methoxy (electron-donating) groups influence aromatic ring reactivity and intermolecular interactions.

- Positional Isomers: (S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine (CAS 949160-14-9): Methoxy at C2 instead of C3. 1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine: Bromine at C5 and methoxy at C2/C3. The additional methoxy group introduces increased hydrophilicity and hydrogen-bonding capacity .

Halogen Type Comparison

- Br-MBA (1-(4-Bromophenyl)ethan-1-amine): Lacks the methoxy group but shares the para-bromo substitution. In perovskite materials, Br-MBA exhibits stronger halogen bonding than Cl-MBA or I-MBA, enhancing stability in X-ray detection applications .

Functional Group Modifications

Methoxy vs. Methylthio/Trifluoromethyl

- 1-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethan-1-amine : Replacing bromine with methylthio (SMe) increases lipophilicity and alters π-π stacking interactions. Synthesized in 65% yield via lithium-halogen exchange .

- Synthesized in 66% yield .

Stereochemical Influence

- (S)-1-(2-Naphthyl)ethan-1-amine: Demonstrates high enantioselectivity in organocatalytic α-amination of dicarbonyl compounds, achieving >90% yield and moderate enantiomeric excess (ee). This highlights the critical role of the (S)-configuration in asymmetric catalysis .

- (S)-NEA (1-(Naphthalen-1-yl)ethan-1-amine): Shows superior enantioselective transport efficiency compared to its (R)-isomer in crown ether systems, underscoring the importance of chirality in molecular recognition .

Biological Activity

(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine, also known as a brominated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group, which influence its reactivity and interactions with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

Structure

The chemical structure of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine can be represented as follows:

Synthesis

The synthesis of this compound typically involves various organic reactions such as substitution and coupling reactions. The bromine atom can be substituted with other nucleophiles, while the methoxy group influences the compound's solubility and reactivity in biological systems.

The biological activity of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance its binding affinity through hydrophobic interactions and hydrogen bonding capabilities.

Antichlamydial Activity

Research has indicated that compounds structurally related to (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine exhibit selective activity against Chlamydia infections. These findings suggest that modifications in electron-withdrawing groups (like bromine) can significantly affect biological activity, making it a candidate for further investigation in drug development .

Case Studies

Case Study 1: Antimicrobial Testing

In a comparative study involving various brominated aromatic amines, (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine was evaluated for its antibacterial properties. The results indicated that compounds with similar structural features exhibited varying degrees of effectiveness against common bacterial strains.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.004 | Strong |

| Compound B | 0.015 | Moderate |

| (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine | TBD | TBD |

Case Study 2: Enzyme Inhibition

Another study explored the inhibition of specific enzymes by derivatives of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine. The results illustrated that modifications to the amine group could enhance or diminish enzyme affinity, impacting the overall biological activity.

Comparison with Similar Compounds

The biological activity of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Bromo-3-methylphenyl)ethan-1-amine | - | Moderate antibacterial |

| 1-(4-Bromo-3-hydroxyphenyl)ethan-1-amine | - | High solubility; variable activity |

| 1-(4-Bromo-3-chlorophenyl)ethan-1-amine | - | Altered electronic properties |

These comparisons highlight how slight variations in substituents can lead to significant differences in biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.